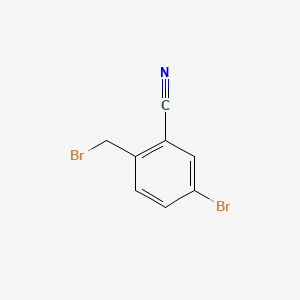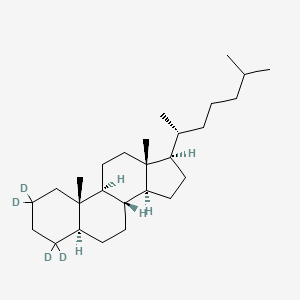
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8” is a chemical compound used in scientific research. It has a CAS Number of 60547-97-9 and a molecular weight of 289.34 . Its linear formula is C14H19N5O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 6-O-demethyl and 7-O-demethyl analogues of the antihypertensive drug prazosin have been synthesized via separate ten-step reaction sequences starting from isovanillin and vanillin, respectively . Additionally, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .Molecular Structure Analysis
The molecular formula of “2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8” is C14H19N5O2 . The compound has a molecular weight of 297.38 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8” include a molecular weight of 325.79 g/mol and a molecular formula of C14H20ClN5O2 .Scientific Research Applications
Metabolite Identification and Pharmacodynamics
- Synthesis and Metabolites : The compound has been synthesized and identified as a major metabolite of prazosin in dogs and rats. These metabolites are less potent blood pressure lowering agents than prazosin but may contribute to its antihypertensive effect (Althuis & Hess, 1977).
- Antihypertensive Activity : Several derivatives of the compound were synthesized and tested for their ability to reduce blood pressure. Some demonstrated significant antihypertensive activity, indicating potential applications in this area (Sekiya et al., 1983).
Pharmacological Research
- Alpha 1-Adrenoceptor Antagonists : A series of derivatives was synthesized for evaluation as alpha-antagonists and antihypertensive agents. These compounds displayed high binding affinity for alpha 1-adrenoceptors, suggesting their potential in cardiovascular pharmacology (Campbell et al., 1987).
- PDGF Receptor Phosphorylation Inhibitors : Derivatives have been found to be potent inhibitors of the phosphorylation of platelet-derived growth factor receptor (PDGFR), suggesting potential applications in treating conditions like restenosis (Matsuno et al., 2002).
Antimicrobial and Antituberculosis Activity
- Antibacterial Agents : Certain derivatives have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi, as well as antituberculosis activity (Patel et al., 2012).
- Antimycobacterial Activity : Novel derivatives have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Patel et al., 2011).
Additional Research Areas
- Receptor Visualization : Fluorescent derivatives have been developed for visualizing 5-HT1A receptors, demonstrating applications in neuroscience research (Lacivita et al., 2009).
- Crystal Structure Analysis : Solid-state structures of doxazosin mesylate, related to the compound, have been determined, aiding in the understanding of its pharmacological properties (Chernyshev et al., 2003).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves the reaction of 2,4-diamino-6,7-dimethoxyquinazoline with piperazine in the presence of deuterium oxide to obtain the deuterated product.", "Starting Materials": [ "2,4-diamino-6,7-dimethoxyquinazoline", "piperazine", "deuterium oxide" ], "Reaction": [ "Add 2,4-diamino-6,7-dimethoxyquinazoline to a reaction flask", "Add piperazine to the reaction flask", "Add deuterium oxide to the reaction flask", "Heat the reaction mixture at 100°C for 24 hours", "Cool the reaction mixture and filter the product", "Wash the product with water and dry it under vacuum", "Obtain 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8" ] } | |
CAS RN |
1246820-89-2 |
Product Name |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 |
Molecular Formula |
C14H19N5O2 |
Molecular Weight |
297.388 |
IUPAC Name |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
InChI Key |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
synonyms |
6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine-d8; 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline-d8; 4-Amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline-d8; 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline-d8; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)